Neratinib-d6

Description

BenchChem offers high-quality Neratinib-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neratinib-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

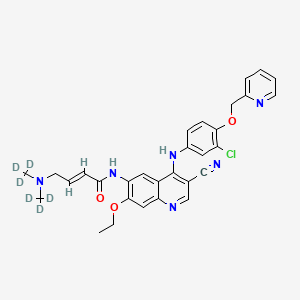

Structure

3D Structure

Properties

Molecular Formula |

C30H29ClN6O3 |

|---|---|

Molecular Weight |

563.1 g/mol |

IUPAC Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |

InChI Key |

JWNPDZNEKVCWMY-CJSPGLJTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCC)C([2H])([2H])[2H] |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Neratinib-d6: An In-depth Technical Guide to an Irreversible Tyrosine Kinase Inhibitor

Executive Summary: Neratinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4] Its deuterated isotopologue, Neratinib-d6, serves as a critical internal standard for the accurate quantification of neratinib in biological matrices during pharmacokinetic studies.[5] This guide provides a comprehensive technical overview of Neratinib's mechanism of action, in vitro activity, impact on cellular signaling, and the methodologies used for its evaluation, with a specific focus on the role of Neratinib-d6.

Introduction

The HER family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation.[6] Aberrant signaling due to overexpression or mutation, particularly of HER2, is a key driver in several cancers, most notably in 15-20% of breast cancers, where it is associated with a more aggressive phenotype and poor prognosis.[2][6] Neratinib (HKI-272) was developed as a next-generation TKI to provide broad and sustained inhibition of the HER family.[3][4] Unlike first-generation reversible inhibitors, neratinib forms a covalent bond within the ATP-binding pocket of the kinase domain, leading to irreversible inactivation.[6][7] Neratinib-d6, the deuterium-labeled form of neratinib, is chemically identical in its core structure but contains six deuterium atoms.[8] This isotopic substitution makes it an ideal stable isotope-labeled internal standard (SIL-IS) for sensitive and specific quantification of neratinib in complex biological samples using mass spectrometry.[5][9]

Chemical Properties

Neratinib is a 4-anilino-3-cyano quinoline derivative.[10] The chemical name for neratinib is (2E)-N-[4-[[3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide.[10] Neratinib-d6 shares this core structure, with deuterium atoms replacing hydrogen atoms on the two methyl groups of the dimethylamino moiety.[8]

Chemical Structure of Neratinib

Chemical Structure of Neratinib-d6

Mechanism of Irreversible Inhibition

Neratinib functions as a pan-HER inhibitor by targeting the intracellular kinase domains of EGFR, HER2, and HER4.[2][6] The key to its irreversible action is the presence of a reactive Michael acceptor (an α,β-unsaturated amide) on the quinoline core. This group forms a covalent bond with a conserved cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) located at the edge of the ATP-binding pocket.[6][7] This covalent binding permanently blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This irreversible inhibition is sustained even after the drug is cleared from circulation, with the duration of effect dependent on receptor turnover rates rather than continuous drug exposure.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]

- 9. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neratinib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Properties of Neratinib-d6: A Technical Guide for Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Neratinib-d6, a deuterated isotopologue of the tyrosine kinase inhibitor Neratinib. This document is intended to assist researchers in the characterization and analysis of this compound, providing key data and experimental protocols.

Introduction to Neratinib-d6

Neratinib is a potent, irreversible pan-HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1] Neratinib-d6, in which six hydrogen atoms on the dimethylamino group have been replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based quantification assays.[2] The stable isotope labeling provides a distinct mass shift, allowing for accurate differentiation from the unlabeled drug without significantly altering its chemical properties.

Spectroscopic Data for Characterization

The following tables summarize the key spectroscopic data for Neratinib-d6.

Table 1: General Properties of Neratinib-d6

| Property | Value | Source |

| Chemical Formula | C₃₀H₂₃D₆ClN₆O₃ | [3][4] |

| Molecular Weight | 563.08 g/mol | [2] |

| Exact Mass | 562.2366 u | [3][4] |

| Appearance | Neat solid (typical) | [3] |

| Purity (typical) | >95% (HPLC) | [3] |

Table 2: Mass Spectrometry Data for Neratinib-d6

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |

| Precursor Ion (m/z) | 563.5 (theoretical [M+H]⁺) | N/A |

| Product Ion (m/z) | 112.17 | [5] |

| Use | Internal Standard for Quantification | [2] |

Note on NMR Data: As of the latest literature review, detailed 1H and 13C NMR spectral data, including chemical shifts and coupling constants for Neratinib-d6, are not publicly available. This is common for proprietary compounds. However, the spectra would be expected to be very similar to that of unlabeled Neratinib, with the following key differences:

-

In the 1H NMR spectrum, the signal corresponding to the two methyl groups of the dimethylamino moiety would be absent.

-

In the 13C NMR spectrum, the carbon atoms of the deuterated methyl groups would exhibit a different splitting pattern due to C-D coupling and a slight upfield shift.

Table 3: UV-Visible and FT-IR Spectroscopic Data (for Neratinib)

| Technique | Key Features | Source |

| UV-Visible Spectroscopy | Maximum absorbance (λmax) at 265 nm in 0.1 N HCl. | N/A |

| FT-IR Spectroscopy | Characteristic peaks for functional groups (e.g., C=O, C≡N, C-Cl). The spectrum of Neratinib-d6 would additionally show C-D stretching vibrations. | N/A |

| Raman Spectroscopy | Strong C≡N stretching vibration band at 2208 cm⁻¹. | [6] |

Experimental Protocols

Mass Spectrometry Analysis

Objective: To confirm the mass and purity of Neratinib-d6 and to use it as an internal standard for the quantification of Neratinib in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Neratinib-d6 in a suitable organic solvent (e.g., methanol or DMSO).

-

For use as an internal standard, spike the biological sample (e.g., plasma) with a known concentration of the Neratinib-d6 stock solution during the sample extraction procedure. Protein precipitation is a common extraction method.[5]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Set the MRM transition for Neratinib-d6 to m/z 563.5 → 112.17 (adjusting for the specific instrument). The precursor ion corresponds to [M+H]⁺.

-

The MRM transition for unlabeled Neratinib is m/z 557.51 → 112.17.[5]

-

NMR Spectroscopic Analysis

Objective: To confirm the structure of Neratinib-d6, with particular attention to the successful incorporation of deuterium at the dimethylamino group.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of Neratinib-d6 in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is a common solvent for similar compounds.[8]

-

Ensure the sample is fully dissolved and free of particulate matter by filtering it through a glass wool plug into a clean, dry NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The spectrum should show all the expected proton signals for the Neratinib scaffold.

-

Crucially, the singlet corresponding to the six protons of the dimethylamino group (typically around 2.2-2.3 ppm in similar structures) should be absent or significantly reduced in intensity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum should display the expected number of carbon signals for the Neratinib structure.

-

The carbon signals for the two methyl groups of the dimethylamino moiety will likely appear as a multiplet due to coupling with deuterium (¹JCD), providing direct evidence of deuteration.

-

Visualizations

Neratinib Signaling Pathway

Neratinib functions by irreversibly inhibiting the tyrosine kinase activity of HER1 (EGFR), HER2, and HER4.[1] This blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Caption: Neratinib's mechanism of action via inhibition of HER receptors.

Experimental Workflow for Neratinib-d6 Characterization

The characterization of Neratinib-d6 involves a logical flow of analytical techniques to confirm its identity, purity, and structure.

Caption: Workflow for the spectroscopic characterization of Neratinib-d6.

References

- 1. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]

- 4. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Raman Microspectroscopic Evidence for the Metabolism of a Tyrosine Kinase Inhibitor, Neratinib, in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpar.com [ijpar.com]

- 8. rsc.org [rsc.org]

Neratinib-d6: A Technical Guide to its Binding Affinity and Inhibition of EGFR and HER2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Neratinib-d6 to the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and cancer research. This document details the quantitative binding data, experimental methodologies for assessing binding affinity, and the intricate signaling pathways affected by Neratinib's inhibitory action.

Executive Summary

Neratinib is a potent, irreversible pan-HER inhibitor that targets the kinase activity of EGFR (HER1), HER2, and HER4.[1] Its deuterated form, Neratinib-d6, is utilized in research settings, and for the purpose of this guide, its binding affinity is considered comparable to that of Neratinib. Neratinib's mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the EGFR and HER2 receptors.[1] This irreversible binding leads to a sustained inhibition of receptor autophosphorylation and downstream signaling pathways, ultimately resulting in the arrest of the cell cycle and apoptosis in cancer cells overexpressing these receptors.

Quantitative Binding Affinity of Neratinib to EGFR and HER2

The inhibitory potency of Neratinib against EGFR and HER2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Receptor | IC50 Value (nM) | Assay Type |

| EGFR (HER1) | 92 | Cell-free kinase assay |

| HER2 | 59 | Cell-free kinase assay |

Note: The IC50 values represent the concentration of Neratinib required to inhibit 50% of the kinase activity of the respective receptor in a cell-free system. These values highlight the potent and specific inhibitory activity of Neratinib against both EGFR and HER2.

Experimental Protocols for Determining Binding Affinity

The determination of Neratinib's binding affinity and inhibitory activity against EGFR and HER2 is conducted through rigorous experimental protocols. Below are detailed methodologies for key assays.

Cell-Free Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of Neratinib on the kinase activity of purified EGFR and HER2 proteins.

Objective: To determine the concentration of Neratinib required to inhibit 50% of the enzymatic activity of EGFR and HER2.

Materials:

-

Purified recombinant human EGFR and HER2 kinase domains

-

Neratinib stock solution (in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Substrate peptide (tyrosine-containing)

-

Phospho-specific antibodies for the substrate

-

Detection reagent (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)

-

96-well microplates

-

Plate reader

Methodology:

-

Preparation of Reagents:

-

Dilute Neratinib to a range of concentrations in the kinase assay buffer.

-

Prepare a solution containing the purified kinase (EGFR or HER2) and the substrate peptide in the kinase assay buffer.

-

Prepare an ATP solution in the kinase assay buffer.

-

-

Assay Procedure:

-

Add the kinase/substrate solution to the wells of a 96-well plate.

-

Add the different concentrations of Neratinib to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for Neratinib binding.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection of Phosphorylation:

-

Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the substrate.

-

Wash the plate to remove unbound components.

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.

-

Incubate and wash the plate.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash the plate.

-

Add a chemiluminescent substrate and measure the signal using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the Neratinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental workflow for the cell-free kinase assay.

Cell-Based Assay for Inhibition of Receptor Autophosphorylation

This assay evaluates the ability of Neratinib to inhibit the phosphorylation of EGFR and HER2 within a cellular context.

Objective: To determine the potency of Neratinib in inhibiting the autophosphorylation of EGFR and HER2 in cancer cell lines.

Materials:

-

Cancer cell lines overexpressing EGFR (e.g., A431) or HER2 (e.g., SK-BR-3, BT474)

-

Cell culture medium and supplements

-

Neratinib stock solution (in DMSO)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent detection reagents

Methodology:

-

Cell Culture and Treatment:

-

Culture the selected cancer cell lines to a desired confluency.

-

Treat the cells with various concentrations of Neratinib for a specific duration (e.g., 2-24 hours).

-

For EGFR inhibition, cells may be stimulated with EGF to induce receptor phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer to extract total cellular proteins.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of EGFR and HER2.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the total protein levels for each treatment condition.

-

Determine the concentration of Neratinib that causes a 50% reduction in receptor phosphorylation.

-

EGFR and HER2 Signaling Pathways and Inhibition by Neratinib

EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases. Their activation triggers a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. Neratinib's irreversible binding to the kinase domain of these receptors effectively blocks these downstream pathways.

Overview of EGFR and HER2 Signaling

Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of two major downstream signaling pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression, cell proliferation, and differentiation.

-

PI3K-AKT-mTOR Pathway: Plays a crucial role in cell survival, growth, and metabolism.

Simplified EGFR and HER2 signaling pathways and the inhibitory action of Neratinib.

Mechanism of Irreversible Inhibition by Neratinib

Neratinib's unique chemical structure includes a Michael acceptor, which is a reactive group that can form a covalent bond with nucleophilic residues on proteins.[1] In the case of EGFR and HER2, this reactive group specifically targets a cysteine residue (Cys773 in EGFR and Cys805 in HER2) located in the ATP-binding pocket of the kinase domain.[1]

The formation of this irreversible covalent bond permanently inactivates the kinase, preventing the binding of ATP and subsequent autophosphorylation. This sustained inhibition is a key differentiator of Neratinib from reversible tyrosine kinase inhibitors and contributes to its potent anti-cancer activity.

Mechanism of irreversible inhibition by Neratinib.

Conclusion

Neratinib-d6, as a research tool analogous to Neratinib, demonstrates potent and irreversible inhibitory activity against EGFR and HER2 receptors. The quantitative binding data, supported by detailed experimental protocols, provide a solid foundation for its use in preclinical studies. The comprehensive blockade of the MAPK and PI3K-AKT-mTOR signaling pathways through its unique covalent binding mechanism underscores its therapeutic potential in cancers driven by aberrant EGFR and HER2 signaling. This technical guide serves as a valuable resource for the scientific community to further explore the applications and mechanisms of this important pan-HER inhibitor.

References

In-Vitro Evaluation of Neratinib's Anti-Tumor Activity: A Technical Guide

An Important Note on Neratinib-d6: This document focuses on the in-vitro anti-tumor activity of Neratinib. The requested topic, "Neratinib-d6," refers to a deuterated analog of Neratinib.[1][2][3][4] In pharmaceutical research, deuterated compounds like Neratinib-d6 are primarily utilized as internal standards in analytical methods, such as mass spectrometry and liquid chromatography, to enhance the precision of quantifying Neratinib in biological samples.[1][5] There is no scientific evidence to suggest that the deuteration in Neratinib-d6 alters its fundamental anti-tumor properties. Therefore, this guide assumes that the in-vitro anti-tumor activity of Neratinib-d6 is biologically equivalent to that of Neratinib. All data and protocols presented herein are based on studies conducted with Neratinib.

Introduction to Neratinib

Neratinib is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI).[6] It targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[7] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Neratinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[6] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells that overexpress or have mutations in these receptors.[7][8]

Quantitative Assessment of Anti-Tumor Activity

The in-vitro potency of Neratinib has been evaluated across various cancer cell lines, primarily focusing on those with HER2 amplification or mutations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Assay Type | Reference |

| BT-474 | Breast Cancer | Amplified | 2-3 | Proliferation Assay | [6] |

| SK-BR-3 | Breast Cancer | Amplified | 2-3 | Proliferation Assay | [6] |

| 3T3/neu | Fibrosarcoma | Transfected | 2-3 | Proliferation Assay | [6] |

| A431 | Epidermoid Carcinoma | EGFR Dependent | 81 | Proliferation Assay | [6] |

| H2170 | Lung Cancer | Amplified | Not specified | Proliferation Assay | [9] |

| Calu-3 | Lung Cancer | Amplified | Not specified | Proliferation Assay | [9] |

| H1781 | Lung Cancer | Mutant | Not specified | Proliferation Assay | [9] |

Key Signaling Pathways Affected by Neratinib

Neratinib's primary mechanism of action involves the inhibition of the HER family of receptors, which disrupts major downstream signaling cascades crucial for tumor cell growth and survival. The two principal pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6]

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]

- 5. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Anti-tumor activity of neratinib, a pan-HER inhibitor, in gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Neratinib-d6 and its Inhibition of Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neratinib, and its deuterated isotopologue Neratinib-d6, is a potent, orally available, and irreversible pan-ErbB family tyrosine kinase inhibitor.[1][2] It exerts its anti-tumor activity by covalently binding to and inhibiting the epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[3][4] This irreversible inhibition blocks receptor autophosphorylation, leading to the downregulation of critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades.[3][5] The subsequent disruption of these pathways results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells overexpressing these receptors.[6][7] This technical guide provides an in-depth overview of the mechanism of action of Neratinib-d6, focusing on its role in the inhibition of downstream signaling, supported by quantitative data and detailed experimental protocols.

Introduction: Neratinib and the Role of Deuteration

Neratinib is a small molecule kinase inhibitor approved for the treatment of HER2-positive breast cancer.[3][7] It belongs to a class of irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding pocket of the target kinase, leading to sustained inhibition.[4][5]

Neratinib-d6 is a stable, deuterium-labeled version of Neratinib.[2] In drug development and research, deuterated compounds are primarily used as internal standards for quantitative mass spectrometry assays due to their nearly identical chemical properties but distinct mass.[2][8] From a mechanistic standpoint, the biological activity of Neratinib-d6 in inhibiting signaling pathways is considered identical to that of Neratinib. Therefore, the data and mechanisms described herein for Neratinib are directly applicable to Neratinib-d6.

Core Mechanism of Action

Neratinib's primary targets are the receptor tyrosine kinases EGFR (HER1), HER2, and HER4.[1][4] Upon ligand binding (for EGFR and HER4) or through overexpression-driven dimerization (for HER2), these receptors undergo autophosphorylation on specific tyrosine residues in their intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

Neratinib irreversibly binds to conserved cysteine residues (Cys-773 in EGFR and Cys-805 in HER2) in the ATP-binding pocket of these receptors.[4] This covalent modification physically blocks ATP from binding, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[3][9] This sustained, irreversible inhibition is a key feature that distinguishes Neratinib from reversible inhibitors.[4]

Inhibition of Downstream Signaling Pathways

The activation of HER family receptors triggers at least two major signaling cascades that are crucial for cell growth, survival, and proliferation: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][5] Neratinib effectively blocks both of these axes.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon HER receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. Neratinib's blockade of HER phosphorylation prevents the activation of PI3K and, consequently, the entire downstream cascade, leading to reduced cell survival and proliferation.[4][10]

References

- 1. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nerlynxhcp.com [nerlynxhcp.com]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 10. mdpi.com [mdpi.com]

Navigating the Stability and Degradation Landscape of Neratinib-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Neratinib-d6 under typical laboratory conditions. Designed for professionals in pharmaceutical research and development, this document synthesizes available data to offer a clear understanding of the molecule's behavior, crucial for its application as an internal standard in analytical methodologies.

Core Stability Profile of Neratinib

While specific stability studies on Neratinib-d6 are not extensively published, a robust understanding can be derived from the well-documented stability of its non-deuterated counterpart, Neratinib (HKI-272). The primary degradation pathway of Neratinib in solution is highly dependent on pH. The molecule exhibits its greatest stability in acidic conditions, specifically between pH 3 and 4. As the pH increases towards neutral and basic conditions (pH 6 and above), the rate of degradation accelerates significantly, eventually reaching a maximum plateau in the pH range of 8 to 12.[1] The degradation follows pseudo-first-order kinetics across all pH levels.[1]

The main degradation event involves a cascade of reactions within the dimethylamino crotonamide group of the molecule.[1] This process is believed to be initiated by an isomerization from an allyl amine to an enamine, which is the rate-determining step.[1] This is followed by hydrolysis and a subsequent cyclization to form a stable lactam.[1] Given that the deuterium substitution in Neratinib-d6 is on the dimethylamino group, it is not expected to fundamentally alter this degradation pathway, although minor kinetic differences may exist.

Table 1: Summary of Neratinib Solution Stability as a Function of pH

| pH Range | Stability Profile | Degradation Rate |

| 3 - 4 | Most Stable | Minimal |

| ~ 6 | Onset of Rapid Degradation | Increases rapidly |

| 8 - 12 | Least Stable | Approaches maximum asymptotic limit |

Experimental Protocols for Stability Assessment

The following methodologies are standard for evaluating the stability of pharmaceutical compounds like Neratinib and can be adapted for Neratinib-d6.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To generate degradation products under stressed conditions to develop and validate a stability-indicating analytical method.

Typical Stress Conditions:

-

Acidic Hydrolysis: 1N HCl at 60°C for 10 hours.[2]

-

Basic Hydrolysis: 1N NaOH at 60°C for 10 hours.[2]

-

Oxidative Degradation: 5% H₂O₂ at room temperature for 18 hours.[2]

-

Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Exposure to a combination of UV and visible light (as per ICH Q1B guidelines).

Analytical Method for Stability Monitoring

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 2: Example HPLC Method Parameters for Neratinib Analysis

| Parameter | Specification |

| Column | C18 (e.g., 150 x 4.6 mm, 5µm)[3] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.40) and an organic solvent (e.g., ethanol or acetonitrile).[3][4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 215 nm[4] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10 µL |

Visualizing Key Processes

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on Neratinib-d6.

Caption: Workflow for Forced Degradation of Neratinib-d6.

Neratinib's Mechanism of Action Signaling Pathway

Neratinib functions as an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[5][6][7] This inhibition blocks the autophosphorylation of these receptors, thereby disrupting downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6]

Caption: Neratinib's Inhibition of HER Signaling Pathways.

Identified Degradation Products and Impurities

During the synthesis and storage of Neratinib, several related substances can be formed. These include unreacted starting materials and degradation products.[3] While a comprehensive list of Neratinib-d6 specific degradation products is not available, known impurities of Neratinib include Neratinib pyridine N-oxide and Neratinib quinoline N-oxide.[8] It is plausible that under oxidative stress, deuterated analogues of these N-oxides could be formed from Neratinib-d6.

Conclusion

The stability of Neratinib-d6 is intrinsically linked to that of Neratinib. The primary degradation pathway is pH-dependent and occurs at the crotonamide moiety of the molecule. For its intended use as an internal standard in mass spectrometry-based bioanalytical assays, it is crucial to handle stock solutions and samples within a pH range of 3 to 4 to ensure stability. The provided experimental workflows and analytical method parameters offer a solid foundation for researchers to further investigate and confirm the stability and degradation profile of Neratinib-d6 in their specific laboratory settings. This understanding is paramount for ensuring the accuracy and reliability of quantitative analytical data.

References

- 1. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neratinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Methodological & Application

Application Notes and Protocols for Neratinib-d6 in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neratinib is a potent, irreversible, small-molecule inhibitor of the pan-HER (ErbB) family of receptor tyrosine kinases, targeting EGFR (HER1), HER2, and HER4.[1][2][3] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, neratinib blocks their autophosphorylation and downstream signaling through critical pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress HER2.[2][5][6]

Neratinib-d6 is the deuterium-labeled form of neratinib.[3][7] Stable isotope-labeled compounds like Neratinib-d6 are primarily used as internal standards in analytical methods, such as mass spectrometry, for the precise quantification of neratinib in biological samples.[7] In cell culture-based assays, Neratinib-d6 is expected to exhibit the same biological activity and mechanism of action as neratinib, making it a suitable tool for various in vitro studies.[3][7]

These application notes provide detailed protocols for the use of Neratinib-d6 in common cell culture-based assays, including cell viability, western blotting, and cell cycle analysis.

Physicochemical Properties and Storage

| Property | Value |

| Chemical Name | (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino-d6)but-2-enamide |

| Molecular Formula | C₃₀H₂₃ClD₆N₆O₃ |

| Appearance | Off-white to yellow powder[8] |

| Solubility | Soluble in DMSO[8] |

| Storage (Powder) | Store at 4°C, protected from light.[9] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. |

Data Presentation: In Vitro Efficacy of Neratinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of neratinib against various cancer cell lines. As Neratinib-d6 is biologically equivalent to neratinib, similar IC50 values are expected in these cell lines.

| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Reference |

| BT-474 | Breast Cancer | Overexpressing | <5 | [2] |

| SK-BR-3 | Breast Cancer | Overexpressing | ≤3 | [1] |

| HCC-1954 | Breast Cancer | Overexpressing | Not specified | [5] |

| A431 | Epidermoid Carcinoma | EGFR Amplified | 81 | [2] |

| H2170 | Lung Cancer | HER2 Amplified | Not specified | [6] |

| Calu-3 | Lung Cancer | HER2 Amplified | Not specified | [6] |

| H1781 | Lung Cancer | HER2 Mutant | Not specified | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by Neratinib-d6 and a general experimental workflow for its use in cell culture assays.

Caption: Neratinib-d6 Signaling Pathway Inhibition.

Caption: General Experimental Workflow for Neratinib-d6.

Experimental Protocols

Preparation of Neratinib-d6 Stock Solution

Materials:

-

Neratinib-d6 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the Neratinib-d6 powder and DMSO to room temperature.

-

Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of Neratinib-d6 by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of Neratinib-d6 (MW: 563.1 g/mol , adjusted for d6) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (SRB Assay)

Materials:

-

HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)

-

Complete cell culture medium

-

Neratinib-d6 stock solution (10 mM)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Neratinib-d6 from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Neratinib-d6 concentration.

-

Remove the medium from the wells and add 100 µL of the prepared Neratinib-d6 dilutions or vehicle control.

-

Incubate the plate for 72 hours.[5]

-

Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plate five times with deionized water and allow it to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for HER2 Pathway Inhibition

Materials:

-

HER2-positive cancer cell line

-

Complete cell culture medium

-

Neratinib-d6 stock solution (10 mM)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Neratinib-d6 (e.g., 0.1 µM, 1 µM) or vehicle control for a specified time (e.g., 6 hours).[10]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Materials:

-

HER2-positive cancer cell line

-

Complete cell culture medium

-

Neratinib-d6 stock solution (10 mM)

-

6-well cell culture plates

-

PBS

-

70% ethanol, ice-cold

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Neratinib-d6 at relevant concentrations (e.g., 0.065 µM and 0.133 µM) or vehicle control for 48 hours.[5]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Safety and Handling

Neratinib-d6 should be handled with care in a laboratory setting.[11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] Avoid inhalation of the powder and contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with water.[11] Consult the Safety Data Sheet (SDS) for complete safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Application Note: High-Throughput Quantification of Neratinib in Human Plasma using Neratinib-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neratinib in human plasma. Neratinib, an irreversible pan-HER inhibitor, requires precise pharmacokinetic monitoring in clinical research.[1][2][3][4][5] This method utilizes Neratinib-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[6][7][8] The protocol employs a straightforward protein precipitation extraction procedure followed by a rapid UPLC separation, making it suitable for high-throughput analysis. The method has been validated following FDA guidelines for bioanalytical method validation.[9][10]

Introduction

Neratinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4][11] By covalently binding to these receptors, neratinib effectively blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced tumor cell proliferation and survival.[1][2][11] Given its significance in the treatment of HER2-positive breast cancer, accurate and reliable quantification of neratinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[5]

LC-MS/MS is the preferred analytical technique for the quantification of small molecule drugs in complex biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Neratinib-d6, is the gold standard in quantitative LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[6][9]

This application note provides a detailed protocol for the extraction and quantification of neratinib in human plasma using Neratinib-d6 as an internal standard. The method is validated for linearity, precision, accuracy, and recovery.

Signaling Pathway of Neratinib

Caption: Neratinib signaling pathway.

Experimental Protocol

Materials and Reagents

-

Neratinib analytical standard

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., SCIEX Triple Quad 5500)

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Stock and Working Solutions

-

Neratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve neratinib in methanol.

-

Neratinib-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Neratinib-d6 in methanol.

-

Neratinib Working Solutions: Prepare serial dilutions of the neratinib stock solution in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Neratinib-d6 stock solution in acetonitrile.

Sample Preparation

Caption: Sample preparation workflow.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the Neratinib-d6 internal standard working solution.

-

Vortex briefly.

-

Add 400 µL of acetonitrile to precipitate proteins.[9]

-

Vortex for 2 minutes.[9]

-

Centrifuge at 13,000 x g for 5 minutes.[9]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 60:40 Mobile Phase A:Mobile Phase B).[9]

-

Transfer to an autosampler vial for injection.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min[12] |

| Gradient | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Neratinib | 557.0 > 512.0[9] |

| Neratinib-d6 | 563.0 > 512.0[9] |

| Collision Energy | 38 V[9] |

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of neratinib using Neratinib-d6 as an internal standard.

Table 1: Linearity and Lower Limit of Quantification

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Neratinib | 2 - 1000[9][10] | 2[9][10] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 6 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |

| Medium | 100 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |

| High | 800 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Neratinib | > 85 |

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of neratinib in human plasma. The use of Neratinib-d6 as an internal standard ensures high accuracy and precision, while the simple protein precipitation protocol allows for high-throughput analysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of neratinib in a research setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 4. researchgate.net [researchgate.net]

- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Neratinib-d6 | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nerlynxhcp.com [nerlynxhcp.com]

- 12. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Neratinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Neratinib in human plasma. Neratinib-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure and offers a linear range of 2–1,000 ng/mL.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Neratinib.

Introduction

Neratinib is an oral, irreversible tyrosine kinase inhibitor that targets the HER2 and EGFR pathways, and it is utilized in the treatment of certain types of breast cancer.[1][2] Accurate and reliable quantification of Neratinib in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like Neratinib-d6 is essential for correcting potential matrix effects and variabilities during sample processing and analysis.[3][4][5] This document provides a detailed protocol for the bioanalytical method, including sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Neratinib in plasma is depicted below.

Caption: Experimental workflow for Neratinib quantification.

Materials and Reagents

-

Neratinib reference standard (free base)

-

Neratinib-d6 internal standard[1]

-

HPLC grade acetonitrile, methanol, and water[1]

-

Ammonium formate and formic acid[1]

-

Control human plasma (EDTA)[1]

-

Dimethyl sulfoxide (DMSO)

Instrumentation

-

Liquid Chromatography: Acquity UPLC BEH Shield RP18 column or equivalent[1]

-

Mass Spectrometer: ABI 4000 mass spectrometer or a comparable triple quadrupole instrument capable of multiple reaction monitoring (MRM)[1]

Protocols

-

Stock Solutions (1 mg/mL): Independently prepare stock solutions of Neratinib and Neratinib-d6 at a concentration of 1 mg/mL in DMSO. Store at -80 °C.[1]

-

Working Solutions: On the day of analysis, prepare serial dilutions of the Neratinib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.[1]

-

Internal Standard Working Solution (0.2 µg/mL): Dilute the Neratinib-d6 stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.2 µg/mL.[1]

-

Prepare calibration standards by spiking control human plasma with the appropriate Neratinib working solutions to achieve final concentrations of 2, 5, 10, 30, 100, 300, and 1,000 ng/mL.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, and 800 ng/mL) in the same manner as the calibration standards.[1]

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 0.2 µg/mL Neratinib-d6 internal standard working solution.[1]

-

Add 50 µL of 50 mM ammonium formate buffer.[1]

-

Vortex the mixture for 1 minute.[1]

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex for an additional 2 minutes.[1]

-

Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH Shield RP18, 1.7 µm |

| Mobile Phase | Gradient of Methanol and Water with 10% Ammonium Acetate[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Retention Time | Approximately 2.8 min for both Neratinib and Neratinib-d6[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Neratinib | Neratinib-d6 |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] | ESI, Positive |

| MRM Transition | m/z 557.3 → 112.15[6] | m/z 563.3 → 112.15 (example) |

| Collision Energy | Optimized for signal intensity | Optimized for signal intensity |

| Dwell Time | 200 ms | 200 ms |

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines.[1] The results are summarized below.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 2–1,000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |

Table 4: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (6) | < 15% | < 15% | 85-115% |

| Mid QC (80) | < 15% | < 15% | 85-115% |

| High QC (800) | < 15% | < 15% | 85-115% |

| Based on representative data meeting FDA guidance.[1] |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Neratinib | > 85% | < 15% |

| Neratinib-d6 | > 85% | < 15% |

| Based on typical acceptable values for bioanalytical methods. |

Table 6: Stability

| Stability Condition | Result |

| Bench-top (4 hours at room temp) | Stable (Recovery 91.4-102.2%)[1] |

| Freeze-thaw (3 cycles) | Stable (Recovery 91.7-108.6%)[1] |

| Long-term (-80 °C for 10 months) | Stable (Recovery 92.4-101.4%)[1] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Neratinib in human plasma. The use of a deuterated internal standard, Neratinib-d6, ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for supporting clinical and pharmacokinetic studies of Neratinib.

References

- 1. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Method Development for Pharmacokinetic Studies of Neratinib using Neratinib-d6 as an Internal Standard

Application Note and Protocol

Introduction

Neratinib is an irreversible pan-HER tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This document provides a detailed methodology for the quantitative analysis of neratinib in plasma samples using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Neratinib-d6, is employed.[2] This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical pharmacokinetic studies of neratinib.

Neratinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4. Its absorption can be influenced by gastrointestinal pH.[3] Key pharmacokinetic parameters of interest include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1][3]

Experimental Protocols

Materials and Reagents

-

Neratinib reference standard (Purity >99%)

-

Neratinib-d6 internal standard (Purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Control human plasma (with anticoagulant, e.g., K2EDTA)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Neratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve neratinib in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.

-

Neratinib-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Neratinib-d6 in methanol to a final concentration of 1 mg/mL.

-

Neratinib Working Solutions: Prepare serial dilutions of the neratinib stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

-

Neratinib-d6 Working Solution (Internal Standard): Dilute the Neratinib-d6 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the neratinib working solutions to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL. A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 300 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation from Plasma

The protein precipitation method is a simple and effective technique for extracting neratinib from plasma samples.[2][4]

-

To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL Neratinib-d6 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Chromatographic Conditions

-

UPLC System: A Waters ACQUITY UPLC system or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.1-4.0 min: Return to 20% B and re-equilibrate.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key MS Parameters (to be optimized for the specific instrument):

-

Curtain Gas: 20 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Declustering Potential (DP): 80 V

-

Entrance Potential (EP): 10 V

-

Collision Energy (CE): 45 V

-

Collision Cell Exit Potential (CXP): 15 V

-

Data Presentation and Analysis

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of neratinib to Neratinib-d6 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis. The calibration range should be established with a correlation coefficient (r²) of ≥ 0.99.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the key acceptance criteria and typical performance data.

Table 1: Key Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Should be minimal and consistent |

| Stability | Analyte should be stable under various storage and handling conditions |

Table 2: Example Quantitative Data for Method Validation

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| LQC | 3 | 2.91 | 97.0 | 6.2 |

| MQC | 300 | 309.0 | 103.0 | 4.8 |

| HQC | 800 | 824.0 | 103.0 | 3.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic analysis of neratinib.

Caption: Workflow for Neratinib Pharmacokinetic Analysis.

Neratinib Signaling Pathway Inhibition

Neratinib functions by irreversibly inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Caption: Neratinib Inhibition of HER Family Signaling Pathways.

References

- 1. io.ctdm.org.cn [io.ctdm.org.cn]

- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of neratinib during coadministration with lansoprazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application of Neratinib-d6 in Studying Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing Neratinib-d6, a stable isotope-labeled internal standard, for the accurate and reliable study of Neratinib's metabolism. The following sections detail its application in key in vitro drug metabolism assays, including metabolic stability, metabolite identification, and reaction phenotyping.

Introduction

Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It is clinically approved for the treatment of HER2-positive breast cancer. Understanding the metabolic fate of Neratinib is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safe and effective use.

The use of a stable isotope-labeled internal standard, such as Neratinib-d6, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Neratinib-d6 has a chemical structure identical to Neratinib, except that six hydrogen atoms have been replaced with deuterium. This results in a 6 Dalton mass shift, allowing it to be distinguished from the unlabeled Neratinib by a mass spectrometer. Since Neratinib-d6 has nearly identical physicochemical properties to Neratinib, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, thus correcting for variability in sample preparation and analysis.

Key Applications

The primary applications of Neratinib-d6 in drug metabolism studies include:

-

Metabolic Stability Assays: Neratinib-d6 serves as an internal standard for the accurate quantification of the parent drug (Neratinib) over time in in vitro systems like human liver microsomes (HLMs) or hepatocytes. This allows for the precise determination of the intrinsic clearance of Neratinib.

-

Metabolite Identification: The unique isotopic signature of Neratinib-d6 aids in the confident identification of drug-related metabolites from complex biological matrices. By comparing the mass spectra of samples incubated with Neratinib versus those incubated with a mixture of Neratinib and Neratinib-d6, metabolites can be readily distinguished from endogenous background ions.

-

Reaction Phenotyping: In studies designed to identify the specific enzymes responsible for Neratinib's metabolism (e.g., cytochrome P450s), Neratinib-d6 is used as an internal standard to accurately quantify the rate of metabolite formation by individual recombinant enzymes.

-

Pharmacokinetic (PK) Studies: In both preclinical and clinical PK studies, Neratinib-d6 is an essential internal standard for the quantification of Neratinib in various biological fluids such as plasma and urine, ensuring the generation of high-quality pharmacokinetic data.

Data Presentation

The following tables provide examples of quantitative data that can be generated using the described protocols.

Table 1: In Vitro Metabolic Stability of Neratinib in Human Liver Microsomes

| Parameter | Value |

| Neratinib Initial Concentration (µM) | 1 |

| HLM Protein Concentration (mg/mL) | 0.5 |

| Half-life (t½, min) | 15.2 |

| Intrinsic Clearance (CLint, µL/min/mg) | 45.6 |

Table 2: Major Metabolites of Neratinib Identified in Human Hepatocytes

| Metabolite | Metabolic Reaction | Mass Shift from Parent | Proposed Structure |

| M1 | N-dealkylation | -C4H8 | Removal of the dimethylaminoethyl group |

| M2 | O-demethylation | -CH2 | Demethylation of the methoxyquinoline moiety |

| M3 | Hydroxylation | +O | Addition of a hydroxyl group to the quinoline ring |

| M4 | N-oxidation | +O | Oxidation of the dimethylamino group |

Table 3: Relative Contribution of CYP Isoforms to Neratinib Metabolism

| CYP Isoform | Relative Contribution (%) |

| CYP3A4 | 85 |

| CYP2D6 | 10 |

| Other CYPs | 5 |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Neratinib in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of Neratinib.

Materials:

-

Neratinib

-

Neratinib-d6 (as internal standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) containing a suitable internal standard concentration (e.g., 100 nM Neratinib-d6)

-

96-well plates

-

Incubator/shaker (37°C)

Procedure:

-

Prepare a stock solution of Neratinib in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture by adding HLMs to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

-

Initiate the metabolic reaction by adding Neratinib (final concentration, e.g., 1 µM) to the HLM suspension and immediately adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with Neratinib-d6.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to determine the peak area ratio of Neratinib to Neratinib-d6.

Data Analysis:

-

Plot the natural logarithm of the percentage of Neratinib remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein concentration).

Protocol 2: Metabolite Identification of Neratinib in Human Hepatocytes

Objective: To identify the major metabolites of Neratinib.

Materials:

-

Neratinib

-

Neratinib-d6

-

Cryopreserved human hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Collagen-coated plates

-

Acetonitrile (ACN)

-

Formic acid

Procedure:

-

Thaw and plate the cryopreserved human hepatocytes according to the supplier's instructions.

-

Allow the cells to attach and recover overnight.

-

Remove the medium and replace it with fresh, pre-warmed medium containing Neratinib (e.g., 10 µM). In a parallel incubation, use a mixture of Neratinib and Neratinib-d6 (1:1 ratio).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4 hours).

-

After incubation, collect the medium and quench the reaction by adding an equal volume of cold ACN.

-

Centrifuge the samples to precipitate proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer capable of performing MS/MS fragmentation.

Data Analysis:

-

Analyze the data for potential metabolites by looking for mass shifts from the parent drug corresponding to common metabolic biotransformations (e.g., +16 for hydroxylation, -14 for O-demethylation).

-

Confirm the drug-related nature of these potential metabolites by observing the characteristic doublet peak in the samples incubated with the Neratinib/Neratinib-d6 mixture, where the two peaks are separated by the mass difference of the deuterium labels (6 Da for Neratinib-d6).

-

Perform MS/MS fragmentation on the parent drug and the potential metabolites to elucidate the site of metabolic modification.

Protocol 3: Reaction Phenotyping of Neratinib Metabolism using Recombinant Human CYP Enzymes

Objective: To identify the primary CYP enzymes responsible for Neratinib metabolism.

Materials:

-

Neratinib

-

Neratinib-d6

-

A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

NADPH regenerating system

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with Neratinib-d6

Procedure:

-

Prepare incubation mixtures containing the phosphate buffer, the NADPH regenerating system, and an individual recombinant CYP enzyme.

-

Pre-warm the mixtures to 37°C.

-

Initiate the reaction by adding Neratinib (at a concentration below its Km, e.g., 1 µM).

-